molecular formula C10H11NO B1278913 4-(3-Hydroxypropyl)benzonitrile CAS No. 83101-12-6

4-(3-Hydroxypropyl)benzonitrile

Cat. No.: B1278913
CAS No.: 83101-12-6
M. Wt: 161.2 g/mol
InChI Key: DLSYBKFKTWXZMU-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)benzonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by a benzene ring substituted with a hydroxypropyl group and a nitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(3-Hydroxypropyl)benzonitrile is utilized in several scientific research fields:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P280 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3-Hydroxypropyl)benzonitrile involves the reduction of 3-(4-cyanophenyl)propanoic acid using borane-tetrahydrofuran (BH3-THF) complex. The reaction is typically carried out in tetrahydrofuran (THF) at room temperature overnight .

Industrial Production Methods

Industrial production methods for benzonitriles often involve the conversion of benzoic acids to their corresponding nitriles. This can be achieved through dehydration reactions using reagents such as thionyl chloride in benzene or toluene . Another green synthesis approach involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-(3-Formylpropyl)benzonitrile or 4-(3-Carboxypropyl)benzonitrile.

    Reduction: 4-(3-Aminopropyl)benzonitrile.

    Substitution: Various substituted benzonitriles depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)benzonitrile involves its interaction with specific molecular targets. The hydroxypropyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various chemical reactions. These interactions can influence biochemical pathways and enzyme activities, making it a valuable compound in research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxypropyl)benzaldehyde
  • 4-(3-Hydroxypropyl)benzoic acid
  • 4-(3-Aminopropyl)benzonitrile

Uniqueness

4-(3-Hydroxypropyl)benzonitrile is unique due to the presence of both a hydroxypropyl group and a nitrile group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(3-hydroxypropyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSYBKFKTWXZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454565
Record name 4-(3-hydroxypropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83101-12-6
Record name 4-(3-hydroxypropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 3.27 g (18.7 mmols) quantity of crude 4-(2-hydroxycarbonylethyl)benzonitrile was admixed with 2.86 ml (20.6 mmols) of triethylamine and 40 ml of THF. To the mixture was added 1.96 ml (20.5 mmols) of ethyl chloroformate at 0° C. After stirring the reaction mixture at room temperature for 3 hours, the insolubles were filtered off. The filtrate was concentrated to give a yellow oil, which was then diluted with 100 ml of benzene. The benzene layer was washed with saturated aqueous solution of NaHCO3, dried over Na2SO4 and concentrated to obtain a yelllow oil. This oil was dissolved in 40 ml of THF-water (8:2). To the solution was added 2.13 g (56.1 mmols) of NaBH4 at 0° C. The reaction mixture was stirred at 0° C. for 2 hours and then poured into 100 ml of 3 mol dm-3HCl, followed by extraction with ethyl acetate. The extract was dried over Na2SO4 and concentrated, giving 2.71 g (yield 90%) of 4-(3-hydroxypropyl)benzonitrile in the form of an oil.
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100 mL
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40 mL
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40 mL
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Synthesis routes and methods II

Procedure details

A solution of 1M superhydride/tetrahydrofuran (3.3 ml) in anhydrous tetrahydrofuran (5 ml) was cooled to -50° to -60° C. under an argon gas stream. Thereto was added dropwise a solution of 210 mg of methyl 3-(4-cyanophenyl)propionate synthesized from 4-cyanobenzaldehyde and methyl (triphenylphosphoranylidene)acetate by the procedure of Reference Examples 69 and 76) in 2 ml of tetrahydrofuran. The resultant mixture was stirred at that temperature for 10 minutes, then made acidic by addition of water and 1N hydrochloric acid in that order at the same temperature, and extracted with ethyl acetate. The organic layer was washed with saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 120 mg of 3-(4-cyanophenyl)propanol.
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superhydride tetrahydrofuran
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3.3 mL
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5 mL
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210 mg
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of LiBH4 (14 g, 0.65 mol) in dry ether (400 mL) was added 3-(4-cyanophenyl)propionic acid ethyl ester (50 g, 0.249 mol; see step (ii) above), followed by methanol (27 mL) dropwise. The reaction mixture was refluxed for 3 h. After completion (monitored by TLC), the reaction was quenched by adding cold, saturated ammonium chloride solution (100 mL), followed by water (300 mL). The layers were then separated. The aqueous layer was extracted with ether (2×100 mL) and the combined organic layers were washed with brine. After drying over anhydrous sodium sulfate, the organic layer was concentrated to give the crude product. This crude product was purified by column chromatography over silica gel, using ethyl acetate in petroleum ether as eluent. This yielded 16.5 g (42%) of the sub-title compound as a pale yellow liquid.
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14 g
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50 g
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400 mL
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27 mL
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Synthesis routes and methods V

Procedure details

A mixture of 4-bromobenzenepropanol (9.0 g), cuprous cyanide (4.5 g), cuprous iodide (20 mg), and N-methyl-2-pyrrolidone (20 ml) was heated at 180°-190° for 4 h and poured into a solution of ferric chloride hexahydrate (4.5 g) in hydrochloric acid (2 M; 30 ml). The mixture was heated at 70°-80° for 15 min and extracted with EA (3×100 ml). The extract was washed with hydrochloric acid (2 M; 50 ml), water (50 ml), and aqueous sodium hydroxide (2 M; 50 ml), dried and evaporated. The residue was purified by [C] eluting with cyclohexane-ER (1:1) to give the title compound (3.5 g). T.l.c. (cyclohexane-ER 1:1) Rf 0.15
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9 g
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cuprous cyanide
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4.5 g
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cuprous iodide
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20 mg
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20 mL
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ferric chloride hexahydrate
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4.5 g
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30 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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